molecular formula C₂₁H₃₀O₃ B1145081 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione CAS No. 14510-23-7

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

Cat. No. B1145081
CAS RN: 14510-23-7
M. Wt: 330.46
InChI Key:
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Description

“17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione” is an impurity of Progesterone . Progesterone is an endogenous steroid and progestogen sex hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species .

Scientific Research Applications

Steroidal Medicine Synthesis

“17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione” is a key intermediate in the synthesis of steroidal medicines . It can be biosynthetically transformed from phytosterols by Mycobacterium strains . These transformations are crucial in the production of important steroidal medicines .

Production of 4-Androstene-3,17-dione (4-AD)

This compound plays a significant role in the production of 4-Androstene-3,17-dione (4-AD), which is an important starting compound for the synthesis of steroidal medicines . The production yield of 4-AD can be increased by knocking out certain genes from the Mycobacterium strains .

Production of 1,4-Androstadiene-3,17-dione (ADD)

Similarly, “17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione” is also used in the production of 1,4-Androstadiene-3,17-dione (ADD) . ADD is another key intermediate for the organic synthesis of a variety of female sex hormones such as estrone, estradiol, estriol and other related derivatives .

Production of 9α-Hydroxyl-4-Androstene-3,17-dione (9OH-AD)

The compound is also used in the production of 9α-Hydroxyl-4-Androstene-3,17-dione (9OH-AD) . By knocking in heterogenous active genes to selected Mycobacterium mutants, efficient strains for the production of 9OH-AD can be obtained .

Pharmaceutical Industry

The compound is used in the pharmaceutical industry for the production of various steroidal compounds . It provides efficient strains for the production of 4-AD, ADD and 9OH-AD, which are important starting materials for the synthesis of advanced steroid compounds .

Reference Materials

“17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione” is used as a reference material in various scientific research applications . High-quality reference materials are crucial for ensuring the accuracy and reliability of experimental results .

Mechanism of Action

Target of Action

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a derivative of Androstenedione , a testosterone precursor and metabolite with androgenic activity . The primary targets of this compound are likely to be the same as those of Androstenedione, which include the androgen receptors that mediate the biological effects of androgens in the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves the conversion of starting materials into intermediate compounds, which are then further transformed to the final product.", "Starting Materials": [ "Androst-4-ene-3,17-dione", "Methylmagnesium bromide", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Androst-4-ene-3,17-dione is reacted with methylmagnesium bromide to form 17a-Methyl-androst-4-ene-3,17-dione", "17a-Methyl-androst-4-ene-3,17-dione is reacted with bromoacetic acid in the presence of sodium hydroxide to form 17a-Methyl-5-oxo-6-homo-androst-4-ene-3-carboxylic acid", "The carboxylic acid is then decarboxylated using heat to form 17a-Methyl-5-oxo-6-homo-androst-4-ene-3-one", "17a-Methyl-5-oxo-6-homo-androst-4-ene-3-one is reacted with hydrochloric acid to form 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3-one", "The hydroxyl group is then oxidized using sodium bicarbonate and sodium sulfate to form 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione", "The final product is then purified using methanol, diethyl ether, and chloroform" ] }

CAS RN

14510-23-7

Product Name

17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

Molecular Formula

C₂₁H₃₀O₃

Molecular Weight

330.46

synonyms

17aα-hydroxy-17a-methyl-D-Homoandrost-4-ene-3,17-dione; (1S,4aS,4bR,10aR,10bS,12aS)-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydro-1-hydroxy-1,10a,12a-trimethyl-2,8-chrysenedione; 

Origin of Product

United States

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